molecular formula C17H15BrN2O B5655303 3-(4-bromophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole

Cat. No. B5655303
M. Wt: 343.2 g/mol
InChI Key: OHZQYSBSOIIILN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves various chemical processes, including cyclodehydration, esterification, and reactions with aryl acid hydrazides. For example, 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles have been synthesized from 3-(4-bromobenzoyl)propionic acid through reactions with several aryl acid hydrazides in phosphorous oxychloride, resulting in compounds with significant anti-inflammatory and analgesic activities (Husain & Ajmal, 2009).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectroscopic methods such as NMR and IR. Structural studies have shown that the oxadiazole ring can be almost planar, influencing the compound's physical and chemical properties. For instance, the synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide revealed a nearly planar arrangement of the p-bromophenyl group with the oxadiazole ring, which has implications for the compound's reactivity and interactions (Batista, Carpenter, & Srivastava, 2000).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, including cyclodehydration and Suzuki cross-coupling, leading to the formation of compounds with diverse properties. These reactions are influenced by the presence of substituents on the oxadiazole ring, which can affect the compound's reactivity and the formation of products with specific characteristics. For example, symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole were prepared using Suzuki cross-coupling reactions, demonstrating the versatility of these compounds in synthetic chemistry (Kudelko, Jarosz, & Curie, 2015).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as UV absorption and photoluminescence, are influenced by the aryl groups attached to the oxadiazole ring. Studies on 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have shown that these compounds exhibit maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm, highlighting their potential applications in materials science (Liu Yu et al., 2006).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives are characterized by their reactivity and the formation of specific functional groups through chemical reactions. These properties are essential for understanding the compound's behavior in various chemical environments and its potential applications. For instance, the synthesis and characterization of 1,3,4-oxadiazole-2-thione derivatives involved the formation of novel compounds with potent bioactivities, demonstrating the chemical versatility of oxadiazole derivatives (Xiang Jian-nan, 2009).

properties

IUPAC Name

3-(4-bromophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-15-11-9-14(10-12-15)17-19-16(21-20-17)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZQYSBSOIIILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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